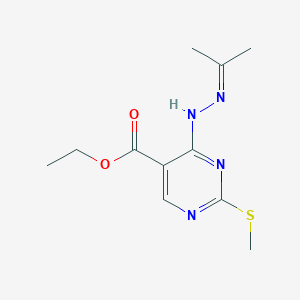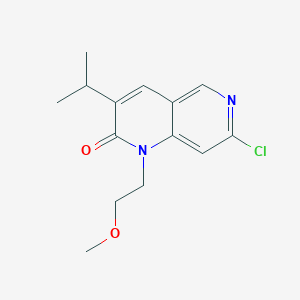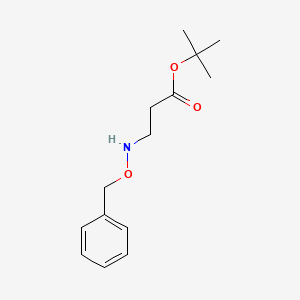![molecular formula C8H7BrClN3 B13984476 3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-bromo-6-methylpyrimidine with chloromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove halogen atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkylamines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyrimidines can be formed.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe for studying cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloromethyl-6-methylimidazo[1,2-a]pyrimidine: Lacks the bromine atom but has similar reactivity and applications.
3-bromo-6-methylimidazo[1,2-a]pyrimidine: Lacks the chloromethyl group but shares similar biological activities.
2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine: Similar structure but without the bromine atom.
Uniqueness
The presence of both bromine and chlorine atoms in 3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine makes it unique in terms of its reactivity and potential for diverse chemical modifications. This dual halogenation allows for selective substitution reactions, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H7BrClN3 |
|---|---|
Molekulargewicht |
260.52 g/mol |
IUPAC-Name |
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H7BrClN3/c1-5-3-11-8-12-6(2-10)7(9)13(8)4-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
QKGNWAXDVJIGJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=C(N=C2N=C1)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















